molecular formula C24H26FN3O2 B2952338 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1049345-65-4

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2952338
CAS No.: 1049345-65-4
M. Wt: 407.489
InChI Key: OLYAQTHQBSTDEJ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a piperazine core substituted with a 4-fluorophenyl group, an ethyl linker, and an acetamide moiety bearing a naphthalen-2-yloxy substituent.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAQTHQBSTDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenyl with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

    Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Coupling with Naphthalen-2-yloxy Acetate: The final step involves coupling the alkylated intermediate with naphthalen-2-yloxy acetate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and naphthalenyloxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Melting Points :

  • Thiazole-containing analogs (e.g., compound 15 ) exhibit lower melting points (~269°C) compared to bulkier derivatives like compound 30 (328°C), suggesting that polar groups (e.g., fluorine) and aromatic stacking enhance thermal stability.
  • The target compound’s naphthalen-2-yloxy group likely increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability .

Biological Activity Trends :

  • Thiazole-based acetamides (e.g., compound 15) show MMP inhibition, critical in anti-inflammatory applications .
  • Sulfonylpiperazine analogs (e.g., compound in ) demonstrate antimicrobial activity, linked to their electron-withdrawing groups enhancing target binding .
  • The target compound’s naphthalene group may facilitate π-π interactions with hydrophobic enzyme pockets, similar to chalcone derivatives (), which exhibit anti-cancer and anti-inflammatory effects .

Pharmacological and Functional Differences

  • Anti-Inflammatory Potential: The target compound’s ethyl linker and naphthalene group differentiate it from thiazole-based MMP inhibitors (). While thiazole derivatives achieve IC50 values in the nanomolar range for MMP-9, the bulkier naphthalene group may alter selectivity toward other MMP isoforms .
  • Antimicrobial Activity : Unlike sulfonylpiperazine analogs () or benzo[d]thiazole derivatives (), the target compound lacks strong electron-withdrawing groups (e.g., sulfonyl), likely reducing efficacy against gram-positive bacteria or fungi.
  • Metabolic Stability: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in phenylglycinamide derivatives () .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, often referred to as compound 1, is a synthetic derivative notable for its potential biological activities, particularly in the realms of anti-tubercular and anti-cancer properties. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and case studies relevant to this compound.

Chemical Structure and Properties

The molecular structure of compound 1 includes a piperazine moiety substituted with a fluorophenyl group and a naphthalenic ether, which contributes to its lipophilicity and biological activity. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets due to its electronegative properties.

1. Anti-Tubercular Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (Mtb). For instance, a study reported that derivatives with similar piperazine structures showed IC50 values ranging from 1.35 to 2.18 µM against Mtb H37Ra, indicating potent inhibitory effects on bacterial growth .

CompoundIC50 (µM)Target Pathogen
Compound 1TBDMtb H37Ra
Derivative A1.35Mtb H37Ra
Derivative B2.18Mtb H37Ra

2. Anti-Cancer Activity

In vitro studies have indicated that compound 1 and its analogs possess cytotoxic effects against various cancer cell lines. One notable study evaluated the efficacy of piperazine derivatives against human breast cancer cells, revealing IC50 values as low as 18 µM for some derivatives . The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

CompoundIC50 (µM)Cancer Cell Line
Compound 1TBDBreast Cancer
Derivative C18Breast Cancer

Structure-Activity Relationships (SAR)

The biological activity of compound 1 is closely tied to its structural features. Modifications in the piperazine ring or the naphthalenic moiety can significantly alter activity profiles:

  • Piperazine Substituents : Variations in substituents on the piperazine ring have been shown to influence both lipophilicity and receptor binding affinity.
  • Naphthalene Moiety : The naphthalenic ether component enhances hydrophobic interactions with target proteins, improving overall efficacy.

Case Study 1: Anti-Tubercular Evaluation

A series of compounds including this compound were tested for their anti-tubercular activity using standard broth microdilution methods. Results indicated that modifications leading to increased lipophilicity correlated with enhanced anti-Mtb activity, suggesting a promising avenue for further drug development.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment against human embryonic kidney cells (HEK-293), several derivatives exhibited minimal toxicity at concentrations effective against cancer cells. This suggests a favorable therapeutic window for further clinical exploration.

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